[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Description
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate (CAS 337376-51-9) is a chiral benzoate ester derived from a partially hydrogenated naphthalenol scaffold. Its structure features a dihydronaphthalene ring system with hydroxyl and benzoate ester functional groups at the 1R and 2R positions, respectively. This compound is likely utilized in asymmetric synthesis or pharmaceutical research due to its stereochemical specificity .
Properties
IUPAC Name |
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSBYSSVSBBBO-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2C=CC3=CC=CC=C3[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432311 | |
| Record name | [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337376-51-9 | |
| Record name | [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate typically involves the esterification of (1R,2R)-1-hydroxy-1,2-dihydronaphthalene with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (1R,2R)-1-oxo-1,2-dihydronaphthalen-2-yl benzoate.
Reduction: Formation of (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate may serve as a scaffold for the development of novel anticancer agents. Its structural characteristics allow for modifications that can enhance its efficacy against specific cancer types.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various naphthalene derivatives and their cytotoxic effects on cancer cell lines. The findings suggested that compounds similar to this compound could be optimized for improved activity against breast and lung cancer cells .
2. Antioxidant Properties
This compound may also possess antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems. The hydroxyl group in its structure is often associated with antioxidant activity.
Research Insight:
In vitro studies have demonstrated that naphthalene derivatives can scavenge free radicals effectively. Further research is needed to quantify the antioxidant capacity of this compound specifically .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with enhanced thermal and mechanical properties.
Application Example:
In recent studies, naphthalene-based compounds have been incorporated into polycarbonate matrices to improve their thermal stability and impact resistance . The incorporation of such compounds can lead to innovative material solutions in packaging and automotive industries.
Biochemical Probes
1. Fluorescent Labeling
The unique structure of this compound makes it suitable for use as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited for tracking biological processes in live cells.
Experimental Use:
Studies have shown that naphthalene derivatives can be utilized in live-cell imaging due to their favorable photophysical properties. This application could facilitate real-time monitoring of cellular events .
Mechanism of Action
The mechanism of action of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may exert biological effects through various pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Saturation Level | Functional Groups | Notable Features |
|---|---|---|---|---|---|
| [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | 337376-51-9 | C₁₇H₁₄O₃ | Dihydro | Benzoate ester, hydroxyl | Chiral center, asymmetric synthesis |
| (1R,2R)-trans-1-Hydroxy-1,2,3,4-tetrahydro-2-naphthyl benzoate | 904316-40-1 | C₁₇H₁₆O₃ | Tetrahydro | Benzoate ester, hydroxyl | Higher saturation, improved stability |
| 1-Naphthalenol, 1,2,3,4-tetrahydro-, benzoate, (1R) | - | C₁₇H₁₆O₂ | Tetrahydro | Benzoate ester | SMILES: [C@H]1(OC(=O)C2=CC=CC=C2)... |
| N-acetyl-S-[(1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]-L-cysteine | 92343-86-7 | C₁₆H₁₇NO₄S | Dihydro | Cysteine conjugate, acetyl | Metabolite candidate, biochemical use |
Key Observations :
- Functional Group Variations : The cysteine conjugate (CAS 92343-86-7) replaces the benzoate ester with an acetylated cysteine moiety, suggesting divergent applications in drug metabolism or biochemical assays .
- Stereochemical Specificity : All compounds retain chiral centers, critical for enantioselective interactions in catalysis or pharmacology.
Regulatory and Ecological Information
- Regulatory Status: No carcinogenic or mutagenic properties are reported for related compounds, though ecological toxicity data (e.g., biodegradability) remains undocumented .
Biological Activity
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a naphthalene backbone substituted with a hydroxyl group and a benzoate moiety. Its molecular formula is , and it has a molecular weight of 242.27 g/mol. The stereochemistry at the 1 and 2 positions of the naphthalene ring plays a crucial role in its biological activity.
Biological Activity
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds structurally related to this compound. For instance, research on similar compounds indicated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages, suggesting that these compounds can modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Anti-inflammatory Activity
| Compound | NO Inhibition (%) | PGE2 Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Inhibition of iNOS and COX-2 |
| HHMP (related compound) | 81.91% | 99.38% | NF-κB and MAPK pathway inhibition |
2. Antimicrobial Activity
Another area of investigation is the antimicrobial potential of this compound. Structurally similar polyhalogenated compounds have demonstrated efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | TBD |
| Polyhalogenated benzimidazoles | 0.19 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the activation pathways leading to the production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : It likely interferes with NF-κB and MAPK signaling pathways, which are critical in mediating inflammatory responses .
Case Studies
In one notable study involving zebrafish larvae, treatment with related compounds resulted in significant reductions in LPS-induced inflammation markers . This model provides insight into the potential therapeutic applications for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
